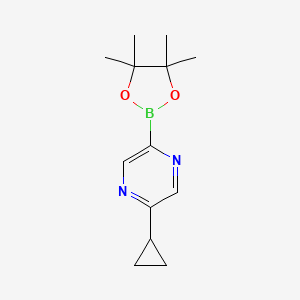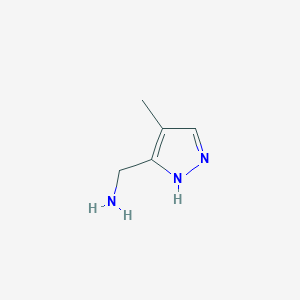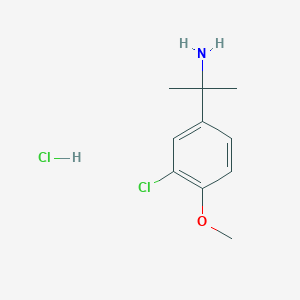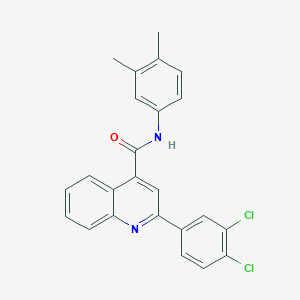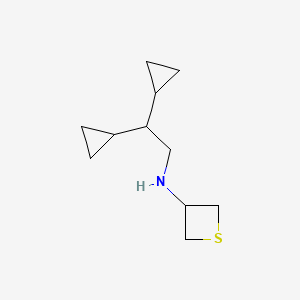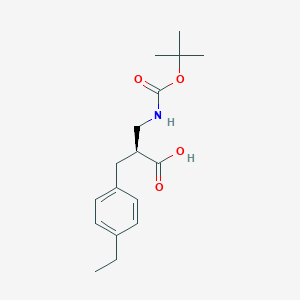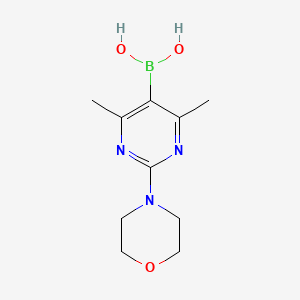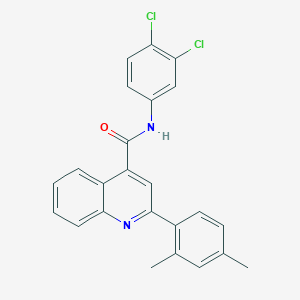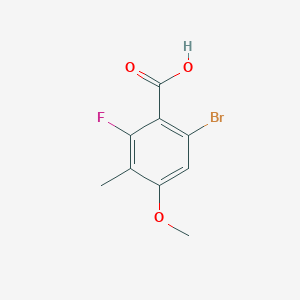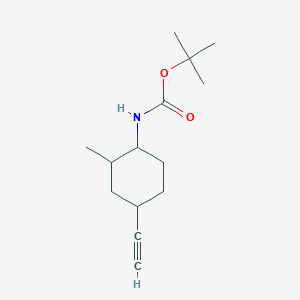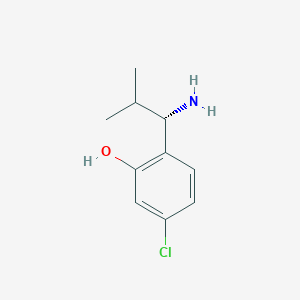
(S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol is a chiral compound with a specific stereochemistry, making it an enantiomer. This compound is characterized by the presence of an amino group, a methyl group, and a chlorine atom attached to a phenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position on the aromatic ring.
Amination: The chlorinated phenol is then subjected to amination, where an amino group is introduced at the appropriate position.
Chiral Resolution: The resulting compound is resolved into its enantiomers to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group and phenol ring play crucial roles in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-methylpropyl)-5-chlorophenol: The enantiomer of the (S)-compound, with different stereochemistry.
2-(1-Amino-2-methylpropyl)-5-bromophenol: A similar compound with a bromine atom instead of chlorine.
2-(1-Amino-2-methylpropyl)-5-fluorophenol: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)-5-chlorophenol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]-5-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)10(12)8-4-3-7(11)5-9(8)13/h3-6,10,13H,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
XKSQYHCKOPMVQC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=C(C=C1)Cl)O)N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



